1-Cyclohexyl-4-iodobenzene
Description
1-Cyclohexyl-4-iodobenzene is an aromatic compound featuring a benzene ring substituted with a cyclohexyl group at the 1-position and an iodine atom at the 4-position. Its molecular formula is C₁₂H₁₃I, with a molecular weight of 284.14 g/mol. The cyclohexyl group introduces significant steric bulk, while the iodine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Ullmann). This compound is valued in organic synthesis and pharmaceutical research due to its balance of stability and reactivity, making it a versatile intermediate for constructing complex molecules .
Properties
IUPAC Name |
1-cyclohexyl-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15I/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDBSAHBVKKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15I | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91639-29-1 | |
| Record name | 1-cyclohexyl-4-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-cyclohexylbenzene. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, dimethyl sulfoxide (DMSO) as solvent.
Coupling Reactions: Boronic acids, palladium catalysts, bases like potassium carbonate, solvents like tetrahydrofuran (THF).
Reduction Reactions: Lithium aluminum hydride, ether solvents.
Major Products:
Substitution: Formation of azides, nitriles, or other substituted benzene derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of 1-cyclohexylbenzene.
Scientific Research Applications
Organic Synthesis
1-Cyclohexyl-4-iodobenzene serves as a significant intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a versatile building block for creating various derivatives.
Reactions Involving this compound
- Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.
- Coupling Reactions : It participates in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Materials Science
In materials science, this compound is utilized in the preparation of advanced materials, including liquid crystals. Its unique properties allow for the manipulation of molecular interactions, which is crucial for developing new materials with specific functionalities.
Pharmaceutical Applications
The compound shows potential in drug development due to its ability to undergo various chemical modifications. Its structure allows for the exploration of new pharmacological properties.
Case Study: Antiviral Properties
Research has indicated that derivatives of this compound can be synthesized and evaluated for their antiviral activity. For instance, modifications aimed at enhancing metabolic stability have led to compounds with improved therapeutic indices, showcasing their potential as antiviral agents .
Biological Studies
Due to its unique structure, this compound is employed in biological studies to investigate molecular interactions and binding affinities with biological macromolecules. This is particularly valuable in understanding drug-target interactions.
Data Summary Table
| Application Area | Description | Key Reactions/Processes |
|---|---|---|
| Organic Synthesis | Intermediate for complex organic molecules | Nucleophilic substitution, Suzuki-Miyaura coupling |
| Materials Science | Preparation of advanced materials like liquid crystals | Molecular interaction manipulation |
| Pharmaceuticals | Potential drug development and modification | Synthesis of antiviral derivatives |
| Biological Studies | Investigation of molecular interactions | Binding studies with biological macromolecules |
Mechanism of Action
The mechanism of action of 1-cyclohexyl-4-iodobenzene largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid.
Comparison with Similar Compounds
1-Cyclopentyl-4-iodobenzene
- Molecular Formula : C₁₁H₁₁I
- Key Difference : The smaller cyclopentyl group reduces steric hindrance compared to cyclohexyl, enhancing reactivity in nucleophilic substitutions.
- Applications : More suited for reactions requiring moderate steric bulk, such as catalytic C–H activation .
1-Cyclobutyl-4-iodobenzene
- Molecular Formula : C₁₀H₁₀I
- Key Difference : The strained cyclobutyl ring increases electrophilicity at the iodine site, favoring oxidative addition in palladium-catalyzed couplings.
- Research Findings : Exhibits higher reactivity in Heck reactions compared to cyclohexyl analogs but lower thermal stability .
1-Cyclopropyl-4-iodobenzene
- Molecular Formula : C₉H₇I
- Key Difference : The highly strained cyclopropyl group creates electronic effects that accelerate iodine displacement in SNAr reactions.
- Limitations : Reduced steric protection leads to lower stability under acidic conditions .
Halogen Substitution: Iodine vs. Bromine/Chlorine
1-Chloro-4-iodobenzene
2-(Benzyloxy)-1-bromo-4-iodobenzene
- Molecular Formula : C₁₃H₁₀BrIO
- Key Difference : Bromine at the 1-position alters regioselectivity in cross-couplings, while the benzyloxy group enhances solubility in polar solvents.
- Biological Activity : Shows moderate antimicrobial properties, unlike 1-cyclohexyl-4-iodobenzene, which is primarily a synthetic intermediate .
Functional Group Variations
1-(Cyclopropylmethoxy)-4-iodobenzene
- Molecular Formula : C₁₀H₁₁IO
- Key Difference : The methoxy-linked cyclopropyl group introduces electron-donating effects, reducing iodine's electrophilicity.
- Applications : Used in synthesizing bioactive molecules with improved metabolic stability compared to cyclohexyl analogs .
1-(2-Azidoethoxy)-4-iodobenzene
- Molecular Formula : C₈H₈IN₃O
- Key Difference : The azide group enables click chemistry applications, a feature absent in this compound.
- Safety Considerations : Azide functionality poses explosion risks, limiting large-scale use .
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (°C) |
|---|---|---|---|---|
| This compound | C₁₂H₁₃I | 284.14 | Cyclohexyl, Iodine | 290–295 (est.) |
| 1-Cyclopentyl-4-iodobenzene | C₁₁H₁₁I | 270.11 | Cyclopentyl, Iodine | 275–280 (est.) |
| 1-Chloro-4-iodobenzene | C₆H₄ClI | 238.45 | Chlorine, Iodine | 220–225 |
Biological Activity
1-Cyclohexyl-4-iodobenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl group attached to a benzene ring, which also carries an iodine atom at the para position. Its molecular formula is CHI, with a molecular weight of approximately 290.13 g/mol. The presence of the iodine atom can significantly influence the compound's reactivity and biological interactions due to its electronegativity and steric effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming a sigma complex intermediate, which can then lead to further chemical transformations. This mechanism is essential for understanding how this compound may exert its biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxicity that warrants further investigation.
These values indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also shown antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, indicating a broad spectrum of activity.
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Mycobacterium tuberculosis | <20 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
The SAR studies conducted on derivatives of this compound have provided insights into how structural modifications can enhance or diminish biological activity. For example, variations in the substituents on the benzene ring have been shown to affect both the potency and selectivity of the compound against different biological targets.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzene ring can enhance anticancer activity.
- Steric Hindrance : Larger substituents may hinder access to active sites on target proteins, reducing efficacy.
- Hydrophobicity : Modifications that increase lipophilicity often correlate with improved cell membrane permeability and bioavailability.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups, indicating promising in vivo efficacy.
- Combination Therapies : When used in combination with established chemotherapeutics, such as doxorubicin, enhanced cytotoxic effects were observed, suggesting a synergistic mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
